3-(Diethoxymethylsilyl)propylamine

Catalog No.
S661373
CAS No.
3179-76-8
M.F
C8H21NO2Si
M. Wt
191.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethoxymethylsilyl)propylamine

CAS Number

3179-76-8

Product Name

3-(Diethoxymethylsilyl)propylamine

IUPAC Name

3-[diethoxy(methyl)silyl]propan-1-amine

Molecular Formula

C8H21NO2Si

Molecular Weight

191.34 g/mol

InChI

InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3

InChI Key

HXLAEGYMDGUSBD-UHFFFAOYSA-N

SMILES

CCO[Si](C)(CCCN)OCC

Canonical SMILES

CCO[Si](C)(CCCN)OCC

The exact mass of the compound 3-(Diethoxymethylsilyl)propylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Diethoxymethylsilyl)propylamine (APDEMS) is a highly specialized difunctional aminosilane coupling agent characterized by a primary amine group and a central silicon atom bonded to two hydrolyzable ethoxy groups and one non-hydrolyzable methyl group [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a surface modifier, adhesion promoter, and controlled cross-linking agent. Unlike ubiquitous trifunctional silanes, the difunctional nature of APDEMS fundamentally alters its hydrolysis kinetics and polycondensation behavior [2]. This structural distinction allows it to form stable, self-limiting monolayers and flexible polymer networks, making it a critical precursor for applications where precise nanoscale surface engineering, colloidal stability, or mechanical elasticity is required.

Procurement teams often attempt to substitute APDEMS with the cheaper, industry-standard 3-aminopropyltriethoxysilane (APTES). However, this substitution routinely fails in precision applications because APTES is trifunctional; it undergoes uncontrolled 3D cross-polymerization, forming thick, irregular multilayers and causing severe inter-particle aggregation when modifying nanoparticles [1]. Conversely, substituting with monofunctional silanes (like APDMES) prevents cross-linking but results in surface coatings with poor hydrolytic stability that easily detach in aqueous environments [2]. APDEMS is non-interchangeable because its difunctional structure (two ethoxy groups, one methyl group) perfectly balances reactivity, enabling the formation of stable, self-limiting monolayers and maintaining colloidal dispersion without the brittleness or aggregation associated with trifunctional analogs [1].

Self-Limiting Monolayer Thickness Control vs. APTES Multilayering

In surface engineering, the number of hydrolyzable groups dictates film architecture. Studies comparing aminosilanes show that the trifunctional APTES forms irregular, thick multilayers—reaching 57 ± 15 Å after 19 hours of silanization—due to uncontrolled 3D cross-polymerization [1]. In stark contrast, the difunctional APDEMS forms a predictable, surface-saturated molecular monolayer (approx. 10 Å) because its single methyl group sterically and chemically prevents extensive out-of-plane polycondensation [2].

Evidence DimensionFilm thickness and polymerization control
Target Compound DataForms a stable, self-limiting monolayer (~10 Å) without vertical cross-polymerization
Comparator Or BaselineAPTES forms thick, irregular multilayers (up to 57 ± 15 Å) due to 3D networking
Quantified DifferenceAPDEMS prevents the >500% thickness inflation and 'gooey layer' formation seen with APTES
ConditionsLiquid or vapor phase silanization on silica/silicon substrates

Buyers manufacturing biosensors, microarrays, or microfluidic devices must procure APDEMS to ensure nanometer-scale reproducibility and prevent sensor fouling caused by thick APTES multilayers.

Preservation of Colloidal Stability in Nanoparticle Functionalization

When modifying the surface of porous hollow organosilica particles (pHOPs) or magnetic nanoparticles, maintaining colloidal dispersion is a primary challenge. The use of trifunctional APTES frequently induces macroscopic particle aggregation because the silane cross-links neighboring particles [1]. APDEMS, possessing only two ethoxy groups, drastically limits this inter-particle bridging. Quantitative analysis shows that APDEMS maintains high colloidal stability and optimal positive surface charge (e.g., +33.3 mV at optimal loading) without shifting the mean particle diameter toward aggregated clusters, a common failure mode for APTES [1].

Evidence DimensionInter-particle cross-linking and aggregation
Target Compound DataMaintains highly dispersed nanoparticles with stable dynamic light scattering (DLS) profiles
Comparator Or BaselineAPTES induces rapid inter-particle cross-linking and significant mean diameter broadening
Quantified DifferenceAPDEMS restricts condensation strictly to the particle surface, eliminating the aggregation penalty of trifunctional silanes
ConditionsAmino-surface modification of colloidal silica or magnetic nanoparticles in suspension

For procurement in nanomedicine or high-end nanocomposites, APDEMS is strictly required to yield monodisperse functionalized particles that do not crash out of suspension.

Mechanical Resilience and Superelasticity in Aerogel Synthesis

In the synthesis of advanced aerogels (such as bridged silsesquioxane or functionalized graphene aerogels), the choice of aminosilane dictates the macroscopic mechanical properties. Aerogels cross-linked with APTES suffer from high siloxane bond density, rendering the final material rigid and highly brittle [1]. By substituting APTES with APDEMS, the cross-linking density is intentionally reduced. The pendent methyl group in APDEMS introduces molecular flexibility, transforming the matrix into a robust, superelastic aerogel capable of withstanding severe compression without structural failure [1].

Evidence DimensionMacroscopic mechanical flexibility and compression resistance
Target Compound DataYields superelastic, highly compressible aerogel networks
Comparator Or BaselineAPTES yields rigid, brittle aerogels prone to fracture under stress
Quantified DifferenceThe difunctional nature of APDEMS lowers the siloxane bridge density, shifting the material from brittle to elastic
ConditionsAmbient pressure drying of aminosilane-crosslinked aerogel networks

Industrial buyers developing flexible sensors, wearable electronics, or advanced thermal insulators must select APDEMS to achieve the necessary mechanical resilience.

Precision Biosensor and Microarray Fabrication

Because APDEMS forms a predictable, self-limiting monolayer rather than the thick, irregular multilayers characteristic of APTES, it is the optimal choice for coating silicon nanowire biosensors, glass microarrays, and microfluidic channels. This ensures uniform amine density for subsequent biomolecule immobilization without compromising sensor sensitivity or causing steric occlusion [1].

Monodisperse Nanoparticle Functionalization

In nanomedicine and targeted drug delivery, APDEMS is the required precursor for adding primary amine groups to silica, magnetic, or hollow organosilica nanoparticles. Its difunctional structure prevents the inter-particle cross-linking and aggregation that plagues trifunctional silanes, ensuring the final colloidal suspension remains highly stable and monodisperse [2].

Superelastic Aerogels and Flexible Nanocomposites

For the production of advanced thermal insulators, pressure sensors, and wearable electronics, APDEMS acts as an ideal flexible cross-linker. By reducing the overall siloxane bond density via its pendent methyl group, it allows manufacturers to produce highly compressible, superelastic aerogels that resist the brittle fracture typically seen when using standard trifunctional silanes [3].

Physical Description

Liquid

UNII

A36TO38MQN

GHS Hazard Statements

Aggregated GHS information provided by 160 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 160 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 155 of 160 companies with hazard statement code(s):;
H314 (87.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (12.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3179-76-8

Wikipedia

3-(diethoxymethylsilyl)propylamine

General Manufacturing Information

1-Propanamine, 3-(diethoxymethylsilyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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